molecular formula C22H32O3 B016055 Micranoic acid A CAS No. 659738-08-6

Micranoic acid A

Cat. No.: B016055
CAS No.: 659738-08-6
M. Wt: 344.5 g/mol
InChI Key: JSVFSMMYZKBYGK-JVRYAFQOSA-N
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Biological Activity

Micranoic acid A is a novel compound classified as an octanortriterpenoid, derived from the plant Myrsine coriacea. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews the current understanding of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique octanortriterpenoid structure, which distinguishes it from other triterpenes. The absence of the C-17 side chain is a notable feature that influences its biological properties. The chemical formula and structural details are essential for understanding how modifications might enhance its activity against various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various microorganisms, the compound was tested alongside its derivatives. The results indicated varying degrees of activity:

MicroorganismMIC (µg/ml) for this compoundMIC (µg/ml) for Derivatives
Bacillus subtilis>10007.81
Staphylococcus aureus>100031.25
Escherichia coli>1000125
Pseudomonas aeruginosa>1000125

This table illustrates that while this compound shows limited direct antimicrobial activity, its derivatives demonstrate enhanced potency against several pathogenic bacteria, suggesting that structural modifications can significantly impact efficacy .

Cytotoxicity and Anti-Cancer Potential

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxicity with an IC50 value of approximately 91.65 µg/ml against brine shrimp (Artemia salina), indicating potential as an anticancer agent. Furthermore, it showed inhibitory effects on heparin-binding epidermal growth factor-like growth factor (HB-EGF), which is implicated in cancer progression .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in cancer progression and microbial growth:

  • Inhibition of HB-EGF : This factor plays a critical role in tumor growth and metastasis.
  • Xanthine Oxidase Inhibition : While not directly studied for this compound, related compounds have shown promise in reducing oxidative stress by inhibiting xanthine oxidase, a source of superoxide anions linked to inflammation and cancer .

Case Studies and Research Findings

A significant body of research highlights the diverse biological activities of compounds related to this compound:

  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity through DPPH radical scavenging assays, suggesting potential health benefits in reducing oxidative stress-related diseases .
  • Cytotoxicity Studies : Various studies have linked triterpenoids to apoptosis induction in cancer cells, with potential pathways involving cell cycle arrest and modulation of apoptotic markers .
  • In Vivo Studies : Future research should focus on in vivo models to validate the therapeutic potential of this compound and assess its safety profile.

Properties

IUPAC Name

3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVFSMMYZKBYGK-JVRYAFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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